molecular formula C22H21N3S B2674968 (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile CAS No. 450353-32-9

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2674968
CAS No.: 450353-32-9
M. Wt: 359.49
InChI Key: GPSALKKHTQPHAH-CPNJWEJPSA-N
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Description

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile , also referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N3O2SC_{25}H_{21}N_{3}O_{2}S, and its structure features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In particular, studies conducted by the National Cancer Institute (NCI) have shown that compounds similar to the target compound display notable antimitotic activity against various human tumor cell lines. For instance:

  • In Vitro Studies : A related thiazole compound was evaluated across a panel of approximately 60 cancer cell lines, revealing mean GI50 (the concentration required to inhibit cell growth by 50%) values of around 15.72μM15.72\,\mu M and TGI (total growth inhibition) values of 50.68μM50.68\,\mu M .
Cell LineGI50 (μM)TGI (μM)
COLO 205 (Colon)15.7250.68
MDA-MB-231 (Breast)12.53Not reported

These results indicate a promising anticancer profile, particularly against colon cancer cells.

2. Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial and fungal strains. For example:

  • Activity Against Bacteria : Thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

The exact mechanism of action for the biological activity of this compound is still under investigation; however, it is believed that the thiazole ring plays a crucial role in disrupting cellular functions in target organisms or cancer cells by:

  • Inhibition of Enzymes : Thiazoles are known to inhibit various enzymes that are crucial for cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • A study published in MDPI demonstrated significant cytotoxic effects of a related thiazole compound on breast cancer cell lines, showing an IC50 value indicative of strong inhibitory effects .

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-4-17-7-5-6-8-20(17)24-13-19(12-23)22-25-21(14-26-22)18-10-9-15(2)16(3)11-18/h5-11,13-14,24H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSALKKHTQPHAH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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